7-Fluoroindoline

Vue d'ensemble

Description

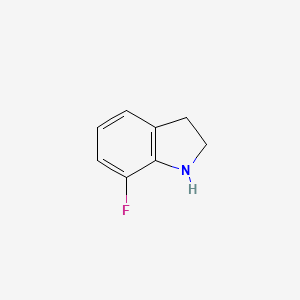

7-Fluoroindoline is an organic compound with the molecular formula C8H8FN It is a derivative of indoline, where a fluorine atom is substituted at the 7th position of the indoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroindoline can be achieved through several methods. One common approach involves the reduction of 7-fluoro-1H-indole using sodium cyanoborohydride in the presence of acetic acid. The reaction is typically carried out at room temperature for about 2 hours, followed by the addition of sodium hydroxide in water to neutralize the mixture. The product is then extracted using dichloromethane and purified through silica gel column chromatography .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis techniques. For instance, a mixture of 5-fluoroindoline-2,3-dione with various anilines can be irradiated under microwave conditions using copper dipyridine dichloride as a catalyst. This method offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoroindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoroindoline-2,3-dione derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium cyanoborohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the indoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium cyanoborohydride in acetic acid is frequently used.

Substitution: Reagents like trifluoromethyl hypofluorite and cesium fluoroxysulfate are employed for fluorination reactions.

Major Products:

Oxidation: Fluoroindoline-2,3-dione derivatives.

Reduction: this compound.

Substitution: Various fluorinated indoline derivatives.

Applications De Recherche Scientifique

Biological Applications

7-Fluoroindoline has been extensively studied for its antimicrobial properties, particularly against Pseudomonas aeruginosa. It inhibits biofilm formation and reduces virulence factors such as pyocyanin and rhamnolipid without affecting the growth of planktonic cells. This makes it a potential candidate for antivirulence therapies against persistent infections caused by this pathogen .

- Case Study : In a study screening various indole derivatives, this compound was identified as an effective inhibitor of biofilm formation and hemolytic activity in Pseudomonas aeruginosa, demonstrating its potential in clinical applications for treating bacterial infections .

Chemical Synthesis

The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes. Its fluorinated nature allows for modifications that enhance the properties of the resulting compounds.

- Applications in Drug Discovery : this compound is utilized in drug development processes, particularly in designing new antimicrobial agents that target bacterial virulence mechanisms .

Material Science

In material science, this compound is used to develop conducting polymers through oxidative polymerization. These polymers have applications in batteries and organic light-emitting diodes (OLEDs), showcasing the compound's versatility beyond biological applications .

- Data Table: Applications in Material Science

| Application | Description | Performance Metrics |

|---|---|---|

| OLEDs | Used as a conducting polymer | High efficiency in light emission |

| Batteries | Acts as a polymer matrix | Discharge capacity: 116–124 mAh/g at 0.5 A/m² |

Molecular Mechanisms

The effectiveness of this compound in biological systems can be attributed to its interaction with quorum-sensing receptors in bacteria, inhibiting signaling pathways that regulate virulence factor production. This mechanism highlights its potential as an innovative approach to combat antibiotic resistance .

Emerging Research Directions

Recent studies have explored the metabolic adaptation of Escherichia coli to utilize fluorinated indole analogs, including this compound, as growth substrates. This research opens avenues for developing microbial systems that incorporate fluorinated compounds into their metabolic pathways, potentially leading to novel biotechnological applications .

Mécanisme D'action

The mechanism of action of 7-Fluoroindoline, particularly in its role as an antivirulence agent, involves the inhibition of quorum sensing in bacteria. Quorum sensing is a communication process that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. By disrupting this process, this compound effectively reduces the pathogenicity of bacteria without affecting their growth, thereby minimizing the risk of developing antibiotic resistance .

Comparaison Avec Des Composés Similaires

- 7-Fluoroindole

- 5-Fluoroindoline

- 6-Fluoroindoline

Comparison: 7-Fluoroindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 7-Fluoroindole, this compound has a reduced form, making it more reactive in certain chemical reactions. Additionally, its ability to inhibit quorum sensing without promoting antibiotic resistance sets it apart from other fluorinated indoline derivatives .

Activité Biologique

7-Fluoroindoline is a fluorinated derivative of indoline that has garnered attention in recent years for its diverse biological activities. This compound exhibits significant potential in various fields, including antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and detailed research findings.

This compound can be synthesized through several methods, including microwave-assisted synthesis and traditional chemical reactions. The introduction of the fluorine atom enhances the compound's binding affinity to biological targets, making it an attractive candidate for drug development.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against Pseudomonas aeruginosa. Research indicates that it inhibits biofilm formation and reduces the production of quorum-sensing-regulated virulence factors without affecting the growth of planktonic cells. In a study involving 31 indole derivatives, this compound was identified as the most potent antivirulence compound, significantly reducing hemolytic activity and swarming motility in P. aeruginosa .

Table 1: Summary of Antimicrobial Activity

| Compound | Activity Description | Reference |

|---|---|---|

| This compound | Inhibits biofilm formation; reduces virulence factors | |

| Other Indole Derivatives | Varied antimicrobial effects; less potent than 7-FI |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, derivatives of this compound have been identified as multi-targeted kinase inhibitors with significant activity against hepatocellular carcinoma (HCC) cell lines such as HuH7 and HepG2. One study reported an IC50 value of 0.09 μM for a derivative against HuH7 cells, showcasing its potency compared to standard treatments like sunitinib .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| This compound Derivative | HuH7 | 0.09 | Sunitinib | 5.6 |

| Another Derivative | HepG2 | 0.36 | Sorafenib | 5.4 |

The biological activity of this compound can be attributed to several mechanisms:

- Quorum Sensing Inhibition : By interfering with bacterial communication systems, it reduces virulence factor production.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to cell death.

- Targeted Signaling Pathway Inhibition : It inhibits key pathways such as Erk and Akt phosphorylation, which are crucial for cancer cell proliferation .

Case Studies

- Antiviral Study : A study highlighted the efficacy of this compound in inhibiting Pseudomonas aeruginosa biofilms, demonstrating its potential as an antivirulence agent in chronic infections .

- Cancer Research : Research involving various derivatives showed that those with fluorine substitutions exhibited enhanced selectivity and potency against cancer cell lines while maintaining low toxicity in non-cancerous cells .

Propriétés

IUPAC Name |

7-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJTUVBSTFSZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588036 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769966-04-3 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of crystallization solvents in studying the structural properties of 7-fluoroindoline?

A1: Crystallization solvents play a crucial role in understanding the structural properties of this compound. Researchers have successfully obtained single crystals of this compound by utilizing different solvents like 1,4-dioxane [] and dimethyl sulfoxide (DMSO) []. These crystal structures provide valuable insights into the molecular geometry, intermolecular interactions, and potential binding modes of this compound. For instance, in the 1,4-dioxane solvate, this compound molecules form hydrogen-bonded ribbons interconnected by 1,4-dioxane molecules, creating sheets within the crystal lattice []. This understanding of its solid-state structure can be crucial for designing derivatives with improved pharmacological properties.

Q2: How does the presence of a fluorine atom at the 7-position affect the reactivity of indoline in C-H olefination reactions?

A2: The introduction of a fluorine atom at the 7-position of indoline can significantly impact its reactivity in C-H olefination reactions. Research suggests that while electron-donating groups on the indoline ring generally lead to lower yields, electron-withdrawing groups, like fluorine, can enhance the reaction outcome []. Specifically, this compound exhibits moderate reactivity, affording the desired C5-olefinated product in 56% yield under palladium-catalyzed conditions with a specific S,O-ligand []. This highlights the potential of incorporating fluorine to modulate the electronic properties and reactivity of indoline for selective functionalization.

Q3: Why are S,O-ligands crucial for achieving high selectivity in the C-H olefination of this compound?

A3: S,O-ligands play a crucial role in dictating the regioselectivity of C-H olefination reactions involving this compound. In the presence of these ligands, palladium catalysts preferentially activate the C5-H bond, leading to the formation of the desired C5-olefinated product with remarkable selectivity over other possible isomers []. This selectivity arises from the unique coordination ability of S,O-ligands to the palladium center, influencing the orientation of the substrate and promoting olefination at the desired position. Control experiments conducted without the S,O-ligand resulted in significantly diminished yields and selectivities, highlighting their crucial role in this transformation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.